(3-CHLOROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Overview
Description
1-[(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant photophysical properties and have attracted considerable attention in medicinal chemistry and material science . The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core fused with a tetrahydroquinoline moiety, makes it a valuable candidate for various scientific applications.
Preparation Methods
The synthesis of (3-CHLOROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles . This method is favored due to its excellent performance and the ability to produce a wide range of derivatives. Industrial production methods often employ greener synthetic methodologies to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Commonly using reagents like potassium permanganate or chromium trioxide.
Reduction: Typically involves hydrogenation using catalysts such as palladium on carbon.
Substitution: Often performed using nucleophiles like amines or thiols under basic conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a fluorescent probe for studying intracellular processes.
Medicine: Investigated for its potential anticancer properties and enzymatic inhibitory activity.
Industry: Utilized in the development of organic light-emitting devices and chemosensors.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes involved in cell growth and proliferation, thereby exhibiting anticancer activity . The exact mechanism often involves the phosphorylation of phosphatidylinositol-4,5-diphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3), initiating a cascade of downstream activities .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines, such as:
Zaleplon: A hypnotic drug used for treating insomnia.
Indiplon: Another hypnotic with similar applications.
Ocinaplon: An anxiolytic drug.
What sets (3-CHLOROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE apart is its unique combination of a pyrazolo[1,5-a]pyrimidine core with a tetrahydroquinoline moiety, which enhances its photophysical properties and broadens its range of applications .
Properties
IUPAC Name |
(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-11-5-6-13-12(10-11)4-2-8-21(13)17(23)15-14(18)16-19-7-3-9-22(16)20-15/h3,5-7,9-10H,2,4,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWYCCBCELJQKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NN4C=CC=NC4=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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